molecular formula C6H12N4O3 B13815506 1-Amidino-3-(3-carboxypropyl)urea

1-Amidino-3-(3-carboxypropyl)urea

Cat. No.: B13815506
M. Wt: 188.18 g/mol
InChI Key: JWHFOLCKXAISQP-UHFFFAOYSA-N
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Description

1-Amidino-3-(3-carboxypropyl)urea is a urea derivative with distinct functional groups influencing its chemical and biological behavior. The compound’s structure is defined by IUPAC nomenclature rules :

  • 1-Amidino group: A strongly basic substituent (H₂N–C(=NH)–) attached to one nitrogen of the urea core.
  • 3-Carboxypropyl group: A hydrophilic, acidic substituent (–(CH₂)₃–COOH) attached to the second nitrogen of the urea backbone.
  • Urea core: The central –NH–C(=O)–NH– scaffold, which is common to all urea derivatives.

This amphoteric structure confers unique solubility and reactivity, distinguishing it from other urea-based compounds.

Properties

Molecular Formula

C6H12N4O3

Molecular Weight

188.18 g/mol

IUPAC Name

4-(diaminomethylidenecarbamoylamino)butanoic acid

InChI

InChI=1S/C6H12N4O3/c7-5(8)10-6(13)9-3-1-2-4(11)12/h1-3H2,(H,11,12)(H5,7,8,9,10,13)

InChI Key

JWHFOLCKXAISQP-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)CNC(=O)N=C(N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amidino-3-(3-carboxypropyl)urea can be synthesized through the reaction of guanidine with γ-aminobutyric acid under specific conditions. The reaction typically involves the use of a strong base such as sodium hydroxide to facilitate the formation of the amidino group. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of 1-amidino-3-(3-carboxypropyl)urea involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Amidino-3-(3-carboxypropyl)urea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-amidino-3-(3-carboxypropyl)urea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Key Functional Properties
1-Amidino-3-(3-carboxypropyl)urea Amidino (basic), 3-carboxypropyl (acidic) C₆H₁₂N₄O₃ Amphoteric, high polarity
3-[3-(Dimethylamino)propyl]-1-phenylurea Dimethylamino (basic), phenyl (hydrophobic) C₁₂H₁₉N₃O Lipophilic, moderate basicity

Key Observations :

Polarity: The presence of both amidino (basic) and carboxylic acid (acidic) groups in 1-Amidino-3-(3-carboxypropyl)urea enhances its water solubility compared to the hydrophobic phenyl group in 3-[3-(Dimethylamino)propyl]-1-phenylurea.

Reactivity: The amidino group may participate in hydrogen bonding and ionic interactions, while the dimethylamino group in the latter compound is less reactive but contributes to basicity.

Biological Activity: Amphoteric compounds like 1-Amidino-3-(3-carboxypropyl)urea are more likely to interact with charged biomolecules (e.g., enzymes, nucleic acids), whereas phenyl-substituted derivatives may exhibit membrane permeability.

Table 2: Hazard Comparison

Compound Name Hazard Classification Precautionary Measures
1-Amidino-3-(3-carboxypropyl)urea Not fully characterized (assumed reactive due to functional groups) Handle with gloves/eye protection (inferred)
3-[3-(Dimethylamino)propyl]-1-phenylurea No acute hazards reported; toxicology not thoroughly studied Avoid inhalation/contact (P261, P262)

Key Observations :

  • 3-[3-(Dimethylamino)propyl]-1-phenylurea: Classified under EC1272/08 and GHS/CLP regulations, with precautionary measures against dust inhalation and skin contact . Its dimethylamino group may pose mild irritancy risks.

Research Implications and Limitations

Data Gaps: Detailed toxicological and pharmacokinetic studies for 1-Amidino-3-(3-carboxypropyl)urea are lacking, unlike the partial safety data available for 3-[3-(Dimethylamino)propyl]-1-phenylurea .

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